![molecular formula C16H12ClFN2O4S B5065123 N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5065123.png)
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as CFTR inhibitor and is used in the treatment of cystic fibrosis.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide inhibits CFTR protein by binding to its regulatory domain and preventing its activation. This leads to a decrease in the transport of chloride ions across the cell membrane, which helps to restore the balance of ion transport in the cells of cystic fibrosis patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide are primarily related to its inhibition of CFTR protein. This inhibition leads to a decrease in the transport of chloride ions across the cell membrane, which helps to restore the balance of ion transport in the cells of cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a potent inhibitor of CFTR protein and has been widely used in scientific research related to cystic fibrosis. However, there are some limitations to its use in lab experiments. One of the major limitations is that it is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research related to N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. One of the most promising areas of research is the development of more potent and selective CFTR inhibitors. Another area of research is the development of new therapies for cystic fibrosis that target other aspects of the disease, such as inflammation and infection. Additionally, there is ongoing research on the use of CFTR inhibitors in other diseases that involve ion transport dysfunction, such as polycystic kidney disease.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties. It is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across the cell membrane. CFTR dysfunction is associated with cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-13-9-10(1-6-14(13)18)19-25(23,24)12-4-2-11(3-5-12)20-15(21)7-8-16(20)22/h1-6,9,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVXFWGFFKIITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
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